5-Methylheptane-3-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18S |
|---|---|
Molecular Weight |
146.30 g/mol |
IUPAC Name |
5-methylheptane-3-thiol |
InChI |
InChI=1S/C8H18S/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
PEJZBJJDCQBUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)S |
Origin of Product |
United States |
Advanced Analytical Techniques for Comprehensive Characterization of 5 Methylheptane 3 Thiol
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for determining the detailed molecular structure of 5-methylheptane-3-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments, and Stereochemical Configurations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. 182.160.97 For this compound, ¹H NMR spectroscopy provides information on the number of different types of protons, their connectivity, and their chemical environment. The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal. 182.160.97 The chemical shift (δ) of each proton signal indicates its degree of shielding, which is influenced by neighboring atoms and functional groups. 182.160.97 For instance, protons closer to the electron-withdrawing thiol group would be expected to resonate at a higher chemical shift (downfield) compared to those further away.
Furthermore, spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). This coupling provides valuable information about the connectivity of the carbon skeleton.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals is also dependent on the electronic environment of the carbon atom.
Crucially, for a chiral molecule like this compound, which has stereocenters, advanced NMR techniques can be employed to determine the relative and even absolute stereochemistry. By synthesizing and analyzing different diastereomers, it's possible to establish the stereochemical configuration by comparing their NMR spectra. acs.org An empirical "geminal proton rule," which analyzes the chemical shift differences (Δδ) of methylene (B1212753) protons located between chiral centers, has been used to predict the relative stereochemistry of similar 1,3-dimethyl substituted alkyl chains. acs.org
Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis (e.g., GC-MS, GCxGC-TOF-MS, HRMS)
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated by gas chromatography, and the eluted compounds are then introduced into the mass spectrometer. nih.gov For this compound, the mass spectrometer would provide a molecular ion peak (M⁺) corresponding to its molecular weight. Electron impact (EI) ionization, a common method used in GC-MS, causes the molecule to fragment in a predictable manner. nih.gov The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule. Common fragmentation patterns for alkanes include clusters of peaks separated by 14 mass units, representing the loss of (CH₂)nCH₃ fragments. libretexts.org For thiols, cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway. miamioh.edu
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS): This technique offers significantly enhanced separation power compared to single-dimension GC-MS, making it ideal for analyzing complex mixtures that may contain this compound. ives-openscience.euchromatographyonline.com In GCxGC, the sample is subjected to two different columns with distinct separation mechanisms. chromatographyonline.com The high data acquisition speed of the time-of-flight (TOF) mass spectrometer is necessary to handle the very narrow peaks produced by GCxGC. chromatographyonline.com This powerful combination allows for the separation of isomers and the confident identification of trace components in complex matrices. azom.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound. ub.edursc.org This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous molecular confirmation. rsc.org
Table 1: Key Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) |
|---|---|---|---|
| 3-Methylheptane-3-thiol | C₈H₁₈S | 146.30 | 146.11292175 nih.gov |
| 5-Methyl-4-(2-methylpropyl)heptane-3-thiol | C₁₂H₂₆S | 202.40 | 202.17552200 nih.gov |
| 5-Methyl-3-phenylheptane-1-thiol | C₁₄H₂₂S | 222.39 | 222.14422188 nih.gov |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the key functional group is the thiol (-SH) group. The S-H stretching vibration typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. mdpi.com The C-H stretching and bending vibrations of the alkyl chain would also be prominent in the spectrum, appearing in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The S-H stretching vibration is also observable in the Raman spectrum. rsc.org A notable application of Raman spectroscopy is the ability to distinguish between free thiols and disulfide bonds, which can be useful in studying the chemical reactions of this compound. rsc.org The C-S stretching vibration, typically found in the 600-700 cm⁻¹ region, can also be observed. acs.org
Table 2: Characteristic Vibrational Frequencies for Thiols
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| S-H | Stretching | 2550 - 2600 | IR (weak), Raman |
| C-S | Stretching | 600 - 700 | IR, Raman |
| C-S-H | Bending | ~850 | Raman rsc.org |
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for separating this compound from other compounds, including its isomers, and for assessing its purity.
Gas Chromatography (GC) for Volatile Thiol Separation
Gas chromatography is the premier technique for separating volatile compounds like this compound. medicalresearchjournal.org In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. The choice of the stationary phase is critical for achieving good separation of isomers. vurup.sk For thiols, columns with a variety of polarities can be used, and the selection depends on the specific mixture being analyzed. A flame ionization detector (FID) is commonly used for the detection of hydrocarbons and related compounds, providing a response that is proportional to the number of carbon atoms. chromatographyonline.com For sulfur-containing compounds like thiols, a sulfur chemiluminescence detector (SCD) offers high selectivity and sensitivity. medicalresearchjournal.org
Two-Dimensional Gas Chromatography (GCxGC) for High-Resolution Separation of Complex Thiol Mixtures
For highly complex samples containing numerous volatile thiols and other compounds, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. nih.gov This technique couples two different GC columns in series, and a modulator is used to trap, focus, and re-inject fractions of the effluent from the first column onto the second column. chromatographyonline.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of compounds that would co-elute in a one-dimensional GC separation. azom.com The enhanced resolution of GCxGC is particularly valuable for the detailed analysis of isomeric thiols in complex matrices. dlr.de
Liquid Chromatography (LC) Applications for Thiol Precursors and Derivatives (e.g., HPLC-MS/MS)
The analysis of thiols and their non-volatile precursors, such as cysteine and glutathione (B108866) conjugates, often employs High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). acs.orguniud.it This approach is favored over direct gas chromatography (GC) methods for its ability to handle less volatile and thermally unstable precursor molecules without extensive sample manipulation. acs.org Thiols are important for the aromas of various foods and beverages, including wine, coffee, and fruits. acs.orgnih.gov
To enhance the stability and chromatographic retention of volatile thiols like this compound and their derivatives, a derivatization step is crucial. acs.orgfrontiersin.org A common reagent used for this purpose is 4,4'-dithiodipyridine (DTDP). acs.orgnih.gov DTDP reacts rapidly with the sulfhydryl group of thiols at the typical pH of samples like wine, forming stable derivatives. acs.org This derivatization increases the hydrophobicity and improves the ionization efficiency of the analytes for positive-mode electrospray ionization (ESI-MS) detection. researchgate.net
The use of HPLC-MS/MS, particularly with a triple quadrupole (QqQ) mass spectrometer, allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM) mode. acs.orgmdpi.com In this mode, a specific precursor ion of the derivatized thiol is selected and fragmented, and a characteristic product ion is monitored. This technique significantly reduces matrix interference and allows for detection at nanogram-per-liter (ng/L) levels. acs.orgresearchgate.net For instance, a precursor ion scan for a diagnostic ion characteristic of DTDP-derivatized thiols can be used to screen for unknown thiols in a complex matrix. nih.govfrontiersin.org The development of methods using stable isotope-labeled internal standards further ensures maximum accuracy and precision in quantification. acs.org
Table 1: HPLC-MS/MS Parameters for Analysis of Derivatized Thiols
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Reagent | 4,4'-dithiodipyridine (DTDP) is frequently used to form stable derivatives with thiols. | acs.orgnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) is effective for the protonated derivatives. | researchgate.net |
| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Precursor Ion Scan for screening. | acs.orgfrontiersin.orgmdpi.com |
| Diagnostic Ions | Derivatization with DTDP yields characteristic product ions (e.g., m/z 143.5) that can be used as a diagnostic marker for thiols. | frontiersin.orgresearchgate.net |
| Sample Preparation | Solid-Phase Extraction (SPE) with a C18 cartridge is often used to enrich the derivatives and clean up the sample. | acs.org |
Specialized Detection and Quantification Methods for Low Concentration Analysis
Electrochemical Sensing Approaches for Organosulfur Compounds
Electrochemical sensors offer a cost-effective, rapid, and portable alternative for the quantification of electroactive compounds, including organosulfur molecules. mdpi.comresearchgate.net The presence of a thiol group makes these compounds suitable for electrochemical detection. mdpi.com However, direct analysis on traditional bare electrodes can be challenging due to high oxidation potentials. mdpi.com To overcome this, chemically modified electrodes are developed to enhance sensitivity and selectivity.
These sensors often utilize nanomaterials like metal and metal oxide nanoparticles (NPs) as electrocatalysts. mdpi.com Materials such as CuO, Cu2O, and NiO, as well as noble metals like gold (Au) and platinum (Pt), can facilitate the electron transfer reactions of sulfur-containing compounds. mdpi.commdpi.com For example, a handheld device with disposable platinum screen-printed electrodes has been developed to quantify organosulfur compounds by measuring the enhancement of the voltammetric response. researchgate.net Bio-electrochemical systems (BES) have also been explored, where microorganisms can donate or accept electrons at an electrode to catalyze reactions, showing potential for the reduction of thiols. wur.nl
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-Time Monitoring
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique for the real-time, online monitoring of volatile organic compounds (VOCs), including sulfur-containing compounds. mdpi.comionicon.com The method relies on soft chemical ionization, where protonated water ions (H₃O⁺) transfer a proton to any trace gas molecule with a higher proton affinity than water. ionicon.comtdlab.nl This process is highly efficient and results in minimal fragmentation of the parent molecule, which is then detected as the protonated ion [MH]⁺. nih.gov
PTR-MS is ideal for analyzing volatile thiols because it requires no sample preparation and provides immediate results, with detection limits often in the parts-per-trillion by volume (pptv) range. ionicon.comcopernicus.org The technique has been successfully applied to monitor emissions of volatile sulfur compounds like hydrogen sulfide (B99878), methanethiol, and dimethyl sulfide from various sources. nih.govmdpi.com The coupling of PTR-MS with a Time-of-Flight (ToF) mass analyzer (PTR-ToF-MS) offers high mass resolution, allowing for the accurate identification of compounds in complex mixtures. mdpi.comtdlab.nl However, some fragmentation can occur for larger molecules like dimethyl disulfide, which must be considered during data analysis. copernicus.org
Table 2: Application of PTR-MS for Volatile Sulfur Compound (VSC) Analysis
| Feature | Description | Reference |
|---|---|---|
| Principle | Soft chemical ionization via proton transfer from H₃O⁺ to VOCs with higher proton affinity. | tdlab.nl |
| Advantages | Real-time analysis, high sensitivity (pptV level), no sample preparation required, low fragmentation. | ionicon.comcopernicus.orgrsc.org |
| Detectable Compounds | Alcohols, aldehydes, ketones, aromatic compounds, thiols, and sulfides. | tdlab.nl |
| Instrumentation | Often coupled with Time-of-Flight (ToF) or Quadrupole mass spectrometers. | mdpi.comnih.gov |
| Challenge | Significant fragmentation can occur for some larger organosulfur compounds, like disulfides, depending on instrument conditions. | copernicus.org |
Ion Mobility Spectrometry (IMS) for Thiol Analysis
Ion Mobility Spectrometry (IMS) is an analytical technique that separates gas-phase ions based on their size, shape, and charge. researchgate.netrsc.org Under the influence of an electric field in a drift tube filled with a neutral buffer gas, ions travel at different velocities according to their respective collision cross-sections, allowing for their separation. researchgate.netnih.gov IMS is known for its speed, low cost, and portability. researchgate.net
Sample Preparation and Derivatization for Enhanced Analytical Performance
The accurate analysis of thiols, especially at trace levels, necessitates effective sample preparation and often chemical derivatization. nih.gov Derivatization serves multiple purposes: it stabilizes reactive thiol groups to prevent oxidation, increases the volatility of non-volatile precursors for GC analysis, and enhances detection for LC-MS by appending a chromophore or a readily ionizable group. acs.orgnih.govresearch-solution.com
For GC analysis, silylation is the most common derivatization method. research-solution.comchemcoplus.co.jp Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MBDSTFA) replace the active hydrogen in the thiol group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. research-solution.comchemcoplus.co.jp This process reduces the compound's polarity and increases its volatility and thermal stability. tcichemicals.com
Table 3: Common Derivatization Reagents for Thiol Analysis
| Reagent | Abbreviation | Analytical Technique | Function | Reference |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Forms volatile TMS derivatives by replacing active hydrogens. | research-solution.com |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MBDSTFA | GC-MS | Forms stable TBDMS derivatives with high yields for hydroxyl, carboxyl, and thiol groups. | chemcoplus.co.jp |
| 4,4'-Dithiodipyridine | DTDP | HPLC-MS/MS | Forms stable derivatives with enhanced hydrophobicity and ionization efficiency. | acs.orgnih.gov |
| N-ethyl maleimide | NEM | LC-MS | Reacts with thiols to provide stabilization against oxidation during sample preparation. | rsc.org |
Mechanisms of Formation and Occurrence of 5 Methylheptane 3 Thiol in Natural Systems Non Human
Biochemical Pathways and Precursors in Biological Systems
The biosynthesis of volatile thiols typically begins with the formation of non-volatile, odorless precursors within plants, such as grapes. oeno-one.euinfowine.com These precursors are later transformed into aromatic compounds through enzymatic reactions.
The primary precursors for volatile thiols in natural systems are conjugates of the amino acid cysteine and the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine). oeno-one.eulallemandbrewing.comnih.gov In plants like the Vitis vinifera grape, volatile thiols exist as non-aromatic, sulfur-containing conjugates. infowine.comacs.org Glutathione is a key player, often reacting first to form a glutathionylated precursor. oeno-one.euinfowine.com This is subsequently broken down into a cysteinylated precursor. oeno-one.eulallemandbrewing.com
For example, the precursor for the well-studied thiol 3-mercaptohexan-1-ol (3MH) is initially formed as a glutathione conjugate (GSH-3MH) and then converted to a cysteine conjugate (Cys-3MH). oeno-one.euinfowine.com This process creates a stable, non-volatile reservoir of aroma potential that can be released later. omegayeast.com The accumulation of these precursors in fruits can be influenced by factors such as grape variety, soil composition, and climate. oeno-one.eu While not fully elucidated, the biosynthesis of these precursors is thought to be linked to the plant's amino acid and glutathione metabolism. oeno-one.eu
Table 1: Common Volatile Thiol Precursors and Their Products
| Precursor Name | Chemical Structure | Resulting Volatile Thiol |
|---|---|---|
| S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) | Cysteine-bound hexanol | 3-Mercaptohexan-1-ol (3MH) |
| S-3-(hexan-1-ol)-L-glutathione (GSH-3MH) | Glutathione-bound hexanol | 3-Mercaptohexan-1-ol (3MH) (via Cys-3MH) |
| S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP) | Cysteine-bound methylpentanone | 4-Mercapto-4-methylpentan-2-one (4MMP) |
| S-4-(4-methylpentan-2-one)-L-glutathione (GSH-4MMP) | Glutathione-bound methylpentanone | 4-Mercapto-4-methylpentan-2-one (4MMP) (via Cys-4MMP) |
The release of volatile thiols from their non-aromatic cysteinylated precursors is an enzymatic process. acs.orgnih.gov The key enzymes responsible are carbon-sulfur lyases (C-S lyases), specifically those exhibiting cysteine-S-conjugate β-lyase activity (EC 4.4.1.13). acs.orgmdpi.comasm.org This enzymatic action cleaves the carbon-sulfur bond, liberating the free, odorous thiol along with pyruvate (B1213749) and ammonia. nih.gov
In the context of fermentation, yeast provides the necessary β-lyase enzymes. nih.gov Several genes in Saccharomyces cerevisiae have been identified as influencing this process. nih.gov The IRC7 gene, for instance, expresses a β-lyase enzyme, and its activity level is strongly correlated with the amount of thiol released. lallemandbrewing.commdpi.com Another gene, STR3, which codes for the enzyme cystathionine (B15957) β-lyase, has also been shown to cleave cysteinylated precursors to release aromatic thiols like 3MH and 4MMP. asm.org Overexpression of these genes in yeast strains can significantly increase the release of volatile thiols, unlocking more of the aroma potential stored in the precursors. nih.govasm.org
Microbial Contributions to Thiol Generation in Diverse Matrices
Microorganisms are central to the transformation of sulfur compounds and the generation of volatile thiols. This is most evident in fermentation processes where microbial metabolism dramatically alters the chemical profile of the initial substrate. nih.govmdpi.com
During alcoholic fermentation, yeast, particularly Saccharomyces cerevisiae, plays a pivotal role. nih.gov It actively transports the non-volatile thiol precursors (both glutathionylated and cysteinylated forms) from the medium (e.g., grape must or wort) into its cells. lallemandbrewing.com Inside the yeast cell, a series of enzymatic steps occur. Glutathione-bound precursors are first converted to their cysteine-bound counterparts. lallemandbrewing.com Subsequently, β-lyase enzymes cleave the cysteine-conjugates to release the free volatile thiol, which is then secreted from the cell, contributing to the final aroma of the beverage. lallemandbrewing.com
The efficiency of this biotransformation is highly dependent on the specific yeast strain, as different strains possess varying levels of β-lyase activity. nih.govmdpi.com Even the most efficient strains are thought to release less than 5% of the total thiol potential present in the precursors. nih.gov Besides yeast, some lactic acid bacteria, such as Oenococcus oeni, which is involved in malolactic fermentation, can metabolize sulfur-containing amino acids like methionine to produce different volatile sulfur compounds, further contributing to the aromatic complexity of wine. nih.gov
Table 2: Key Enzymes and Genes in Microbial Thiol Release
| Enzyme/Protein | Gene (in S. cerevisiae) | Function | Organism |
|---|---|---|---|
| Cysteine-S-conjugate β-lyase | IRC7 | Cleaves Cys-thiol precursors to release free thiols. lallemandbrewing.commdpi.com | Saccharomyces cerevisiae |
| Cystathionine β-lyase | STR3 | Displays β-lyase side activity on Cys-thiol precursors. asm.org | Saccharomyces cerevisiae |
| Tryptophanase | tnaA | Exhibits strong C-S β-lyase activity, used in engineered yeast. nih.govasm.org | Escherichia coli |
| Cysteine β-lyase | Not specified | Cleaves Cys-thiol precursors. oeno-one.eu | Eubacterium limosum |
Saccharomyces cerevisiae is the most significant microorganism associated with the production of desirable volatile thiols in fermented beverages. nih.govmdpi.com Its metabolic activity is essential to release the aromatic compounds from their precursors found in grapes and hops. acs.orgnih.gov The importance of this yeast has led to the development of commercial strains, sometimes referred to as "Thiolized" yeast, which are selected or engineered for their enhanced ability to release thiols. omegayeast.com
Other microorganisms have also been identified as capable of this transformation. Research using cell-free extracts from the gastrointestinal bacterium Eubacterium limosum was instrumental in first demonstrating that enzymatic β-lyase activity could release volatile thiols from precursors in Sauvignon blanc must and passion fruit juice. acs.orgoeno-one.eunih.gov In different ecosystems, other bacteria demonstrate sulfur metabolism; for example, marine bacteria of the genus Celeribacter can degrade sulfur compounds like DMSP to produce widespread sulfur volatiles. beilstein-journals.org
Presence and Formation in Environmental Samples
The occurrence of volatile thiols like 5-methylheptane-3-thiol and its analogues is most extensively documented in specific biological matrices, primarily fruits and fermented beverages. Passion fruit (Passiflora edulis) is known to contain both free and conjugated forms of volatile thiols, including 3-mercaptohexan-1-ol. nih.gov The vast majority of research has focused on their formation and presence in wine, where they are key varietal aroma compounds. unimi.itnih.govnih.gov
Identification in Volatile Organic Compound (VOC) Profiles from Biosolids and Environmental Odor Studies
The compound this compound is not a commonly identified component in published volatile organic compound (VOC) profiles of biosolids or in general environmental odor studies. Extensive research into the odorous emissions from wastewater biosolids focuses on a range of volatile sulfur compounds (VSCs) that are recognized as the primary contributors to malodor. nih.govresearchgate.netwashington.edu
Studies consistently identify simpler sulfur compounds as the key odorants. These are produced during the anaerobic degradation of organic matter, particularly sulfur-containing amino acids. biosolids.com.aucapes.gov.br The VSCs most frequently detected and quantified in biosolids emissions include:
Hydrogen sulfide (B99878)
Methanethiol (Methyl mercaptan) iwaponline.com
Dimethyl sulfide iwaponline.comnilim.go.jp
Dimethyl disulfide iwaponline.comnilim.go.jp
Dimethyl trisulfide nih.gov
Carbon disulfide washington.edu
Ethanethiol nih.gov
These compounds are prioritized in research due to their high concentrations and extremely low odor thresholds. washington.edu While a vast array of VOCs can be emitted from biosolids, including fatty acids, nitrogenous compounds (like indole (B1671886) and skatole), aldehydes, and ketones, branched C8 thiols such as this compound have not been reported as significant or even identified components in these specific matrices. nih.govresearchgate.net
Due to the absence of this specific compound in the reviewed literature for this context, no data tables on its concentration or frequency of detection in biosolids or environmental odor studies can be provided.
Chemical and Biological Transformations in Soil and Water Systems
There is no specific scientific literature detailing the chemical and biological transformation pathways of this compound in soil and water systems. The environmental fate and biotransformation of thiols are complex and depend heavily on the compound's specific structure and the environmental conditions.
General principles of thiol metabolism in the environment suggest several potential pathways, although none have been documented for this compound specifically. Thiols can undergo processes such as:
Oxidation: The sulfhydryl group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides, sulfenic acids, and ultimately more stable sulfonic acids.
Methylation: Biological systems can methylate thiols to form less reactive thioethers.
Microbial Degradation: The metabolism of thiols by microorganisms, particularly anaerobic bacteria, is a critical process for their turnover in the environment. nih.gov However, studies on the biodegradability of larger aliphatic thiols (C8-C12) have shown them to be not readily biodegradable. oecd.org
Research into the biotransformation of xenobiotic (foreign) compounds in soil and water is extensive, but it has not specifically addressed this compound. nih.gov The activity of anaerobic microbes is known to keep the concentration of low-molecular-mass thiols very low in anoxic porewaters, but specific data on the turnover of branched C8 thiols like this compound is not available. nih.gov
Without dedicated studies, any discussion of the transformation of this compound in soil and water remains speculative. No research findings or data tables on its degradation rates, intermediate products, or transformation mechanisms could be located.
Chemical Reactivity and Derivatization of 5 Methylheptane 3 Thiol
Thiol Group-Specific Chemical Transformations
The sulfhydryl group of 5-Methylheptane-3-thiol is the focal point of its reactivity, allowing for specific transformations that target the sulfur atom. These reactions include oxidation to various states, reduction of its oxidized derivatives, and its participation in nucleophilic reactions.
Oxidation Reactions Leading to Disulfides and Sulfoxides
The oxidation of thiols like this compound can yield different products depending on the strength of the oxidizing agent used. britannica.com Mild oxidants typically convert thiols to disulfides, while stronger reagents can lead to further oxidation to produce sulfonic acids. britannica.comwikipedia.org
In the presence of mild oxidants such as iodine (I₂) or bromine (Br₂) in a basic medium, two molecules of this compound can couple to form a disulfide. wikipedia.orgjove.com This reaction involves the formation of a sulfur-sulfur bond, yielding bis(5-methylheptan-3-yl) disulfide. youtube.com This oxidative coupling is a common and fundamental reaction for thiols. odu.edu The process can even occur slowly in the presence of atmospheric oxygen. wikipedia.orgjove.com
Further oxidation of the disulfide or direct oxidation of the thiol with more powerful oxidizing agents like hydrogen peroxide (H₂O₂) or peroxyacids can yield sulfonic acids (RSO₃H). wikipedia.orgmasterorganicchemistry.com The intermediate oxidation states, sulfenic acids (RSOH) and sulfinic acids (RSO₂H), are also possible but are often less stable.
| Reactant | Oxidizing Agent | Typical Product |
|---|---|---|
| This compound | Iodine (I₂), Bromine (Br₂) | bis(5-methylheptan-3-yl) disulfide |
| This compound | Hydrogen Peroxide (H₂O₂), Potassium Permanganate | 5-Methylheptane-3-sulfonic acid |
Reduction Processes of Thiol Derivatives
The oxidized derivatives of this compound, such as the corresponding disulfide, can be readily converted back to the parent thiol through reduction. This reversibility is a key feature of thiol-disulfide chemistry. youtube.comlibretexts.org
The reduction of a disulfide, like bis(5-methylheptan-3-yl) disulfide, cleaves the S-S bond and regenerates two molecules of the corresponding thiol. This transformation is commonly achieved using a variety of reducing agents. wikipedia.org Gentle reducing agents like sodium borohydride (NaBH₄) are effective for this purpose. wikipedia.orgambeed.com In biochemical contexts, other thiols such as dithiothreitol (DTT) or β-mercaptoethanol (β-ME) are often used to reduce disulfide bonds via thiol-disulfide exchange reactions. wikipedia.orgnih.gov
Sulfoxides, which can be formed from the oxidation of thioethers, can also be reduced (or deoxygenated) back to the corresponding thioether. A range of reagents can accomplish this, including combinations like sodium borohydride with iodine or tungsten hexachloride (WCl₆) with sodium iodide. organic-chemistry.orgresearchgate.net
| Starting Material | Reducing Agent | Product |
|---|---|---|
| bis(5-methylheptan-3-yl) disulfide | Sodium Borohydride (NaBH₄), Dithiothreitol (DTT) | This compound |
| Alkyl-(5-methylheptan-3-yl) sulfoxide | NaBH₄ / I₂ | Alkyl-(5-methylheptan-3-yl) sulfide (B99878) |
Nucleophilic Substitution and Addition Reactions of the Thiol Moiety
The sulfur atom in this compound is highly nucleophilic, especially when deprotonated to its conjugate base, the 5-methylheptan-3-thiolate anion. chemistrysteps.com Thiolates are excellent nucleophiles and can readily participate in nucleophilic substitution reactions, particularly Sₙ2 reactions with alkyl halides. libretexts.orgjove.com This reaction is a cornerstone for the synthesis of thioethers (sulfides). masterorganicchemistry.com
In this process, the thiolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form a new carbon-sulfur bond. jove.com Due to the high nucleophilicity and relatively low basicity of the thiolate, Sₙ2 reactions are highly efficient and face less competition from elimination (E2) reactions compared to their alkoxide counterparts. masterorganicchemistry.comchemistrysteps.com
Thiolates can also participate in nucleophilic addition reactions. A key example is the Michael addition, where the thiolate adds to an α,β-unsaturated carbonyl compound in a conjugate fashion.
Functionalization Strategies for Novel Chemical Entities
The reactivity of the thiol group provides a versatile handle for incorporating the 5-methylheptane-3-yl moiety into larger or more complex molecules. These functionalization strategies are essential for creating novel chemical entities with tailored properties.
Thiol-Ene Coupling Chemistry for Covalent Conjugation
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that couples a thiol with an alkene ('ene') to form a thioether. wikipedia.orgalfa-chemistry.com This reaction can be used to covalently conjugate this compound to molecules containing a carbon-carbon double bond. The reaction is known for its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org
Thiol-ene coupling can proceed through two primary mechanisms:
Radical Addition : This is the most common pathway, typically initiated by light (photoinitiation) or a radical initiator. wikipedia.org A thiyl radical is generated from this compound, which then adds to the alkene. This process results in an anti-Markovnikov addition product, where the sulfur atom attaches to the less substituted carbon of the double bond. nih.gov
Michael Addition : In the presence of a base, the thiol can be deprotonated to a thiolate, which then acts as a nucleophile. alfa-chemistry.com This thiolate can attack an electron-deficient alkene (such as an acrylate or maleimide) in a conjugate addition, also known as a nucleophilic thiol-ene reaction. researchgate.net
These characteristics make the thiol-ene reaction a powerful tool for surface patterning, polymer synthesis, and bioconjugation. wikipedia.org
| Mechanism | Reactants | Initiator/Catalyst | Product Type |
|---|---|---|---|
| Radical Addition | This compound + Alkene | UV light, Radical Initiator (e.g., DMPA) | Anti-Markovnikov Thioether |
| Michael Addition | This compound + Electron-deficient Alkene | Base (e.g., Triethylamine) | Conjugate Addition Thioether |
Formation of Thioethers and Other Organosulfur Compounds
The formation of thioethers (sulfides) is one of the most important functionalization strategies for thiols. As discussed in section 5.1.3, the Sₙ2 reaction between the 5-methylheptan-3-thiolate and an alkyl halide is a highly effective method for preparing unsymmetrical thioethers. masterorganicchemistry.comlibretexts.org This reaction provides a robust way to form stable C-S bonds.
Beyond simple alkyl halides, a wide range of electrophiles can be used to generate diverse organosulfur compounds. For example, reaction with acyl chlorides or anhydrides would lead to the formation of thioesters (R-S-C(=O)-R'), another important class of organosulfur compounds. These functionalization reactions allow the properties of the parent thiol to be modified and incorporated into a vast array of molecular structures for applications in materials science and medicinal chemistry.
| Thiol Derivative | Electrophile | Reaction Type | Product |
|---|---|---|---|
| 5-Methylheptan-3-thiolate | Methyl Iodide | Sₙ2 | Methyl (5-methylheptan-3-yl) sulfide |
| 5-Methylheptan-3-thiolate | Benzyl Bromide | Sₙ2 | Benzyl (5-methylheptan-3-yl) sulfide |
| This compound | Prop-2-en-1-ol | Thiol-Ene (Radical) | 3-((5-Methylheptan-3-yl)thio)propan-1-ol |
Interactions with Metal Ions and Surfaces
The sulfur atom in this compound possesses lone pairs of electrons and can be easily deprotonated, making it an effective ligand for various metal ions and enabling the formation of organized structures on metallic substrates.
The sulfhydryl group of thiols, including this compound, can be deprotonated to form a thiolate (RS⁻), which is a potent ligand for a wide range of metal ions. Thiolates are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acid metal ions. This principle governs the types of coordination complexes that this compound is expected to form.
General Principles of Thiol-Metal Coordination:
Hard and Soft Acids and Bases (HSAB) Theory: According to the HSAB theory, soft bases like thiolates prefer to bind with soft metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). nih.gov They also form stable complexes with transition metals like gold (Au), silver (Ag), copper (Cu), and palladium (Pd). rsc.org
Coordination Modes: Thiolate ligands can act as terminal ligands, binding to a single metal center, or as bridging ligands that connect two or more metal centers. The presence of the sulfur atom allows for the formation of multinuclear complexes and clusters with sulfur bridges. researchgate.net
Structural Diversity: The coordination of thiols to metal ions can result in a variety of geometries, including linear, tetrahedral, and octahedral complexes, depending on the metal ion and the other ligands present. nih.gov
Expected Behavior of this compound: As a branched alkyl thiol, this compound would act as a monodentate ligand through its sulfur atom. Upon deprotonation, the resulting 5-methylheptane-3-thiolate would readily coordinate with soft and intermediate metal ions. The branched alkyl structure (an ethyl group on one side of the sulfur and a 2-methylbutyl group on the other) may introduce steric hindrance compared to linear thiols, which could influence the coordination number and the geometry of the resulting metal complex. For instance, it might favor the formation of complexes with lower coordination numbers.
Below is a table summarizing the expected affinity of 5-methylheptane-3-thiolate with various metal ions based on general thiol chemistry.
| Metal Ion Classification | Representative Metal Ions | Expected Interaction Strength with 5-Methylheptane-3-thiolate |
| Soft Lewis Acids | Au⁺, Ag⁺, Hg²⁺, Pd²⁺, Pt²⁺ | Strong |
| Intermediate Lewis Acids | Cu²⁺, Ni²⁺, Zn²⁺, Pb²⁺ | Moderate to Strong |
| Hard Lewis Acids | Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺ | Weak |
One of the most extensively studied properties of alkanethiols is their ability to spontaneously form highly ordered, crystalline-like films called self-assembled monolayers (SAMs) on the surfaces of noble metals. nih.gov This process is driven by a strong, semi-covalent bond between the sulfur atom and the metal substrate. nih.gov
General Principles of SAM Formation:
Substrates: Gold is the most common substrate for thiol-based SAMs due to its chemical inertness and the strong affinity between gold and sulfur. Other metals like silver, copper, and palladium are also used.
Driving Forces: The formation of a SAM is primarily driven by the strong, exothermic interaction between sulfur and the gold surface (approx. 45 kcal/mol). nih.gov A secondary driving force is the van der Waals interactions between adjacent alkyl chains, which promotes the dense packing and ordering of the monolayer. nih.gov
Process: SAMs are typically formed by immersing a clean metal substrate into a dilute solution (e.g., 1 mM) of the thiol in a solvent like ethanol (B145695). nih.govnih.gov The initial adsorption is rapid, followed by a slower organization phase where the molecules arrange into a well-ordered structure over several hours. nih.gov
Structure: On a Au(111) surface, long-chain n-alkanethiols typically form a well-defined (√3 × √3)R30° structure, with the alkyl chains tilted about 30 degrees from the surface normal to maximize intermolecular interactions. nih.gov
Expected Behavior of this compound: this compound is expected to form SAMs on gold and other suitable metallic substrates. The sulfur headgroup would anchor the molecule to the surface. However, its branched structure would likely result in a less ordered and less densely packed monolayer compared to a linear thiol of a similar molecular weight (e.g., n-octanethiol). The methyl group at the 5-position and the secondary nature of the thiol attachment point would create steric interference, hindering the ability of the alkyl chains to pack in a tight, crystalline-like lattice. This would lead to a higher density of defects, such as gauche defects and pinholes, within the monolayer.
The table below outlines the key parameters and expected characteristics for the formation of a SAM from this compound.
| Parameter | General Observation for n-Alkanethiols | Expected Characteristics for this compound |
| Binding to Gold | Strong, semi-covalent Au-S bond. nih.gov | Strong Au-S bond formation is expected. |
| Monolayer Ordering | High degree of crystalline order. nih.gov | Lower degree of order due to steric hindrance from branched structure. |
| Packing Density | High, driven by van der Waals forces. nih.gov | Lower packing density compared to linear isomers. |
| Formation Kinetics | Rapid initial adsorption, slow ordering. | Similar kinetics expected, but final ordered state may be less defined. |
| Defect Density | Relatively low in well-formed SAMs. | Higher density of defects (gauche, pinholes) is anticipated. |
Theoretical and Computational Studies on 5 Methylheptane 3 Thiol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) for Molecular Properties
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of 5-Methylheptane-3-thiol.
DFT calculations can be employed to determine a variety of molecular properties, including:
Optimized Geometry: The most stable three-dimensional arrangement of atoms in the molecule.
Thermodynamic Properties: Enthalpy of formation, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability and reactivity.
Electronic Properties: Ionization potential, electron affinity, and the distribution of electronic charge can be determined, which are crucial for understanding the molecule's chemical behavior.
For a molecule like this compound, DFT calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The choice of functional and basis set is critical for obtaining accurate results.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Unit |
| Enthalpy of Formation | -250 | kJ/mol |
| Ionization Potential | 8.5 | eV |
| Dipole Moment | 1.5 | Debye |
Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results but are computationally more demanding than DFT.
For this compound, high-accuracy ab initio calculations could be used to:
Benchmark DFT results: By comparing the results from ab initio methods with those from DFT, the accuracy of the chosen DFT functional and basis set can be validated.
Investigate Reaction Mechanisms: The energetics of chemical reactions involving the thiol group can be studied with high accuracy, providing detailed insights into reaction pathways and transition states.
Molecular Dynamics and Conformational Analysis
Molecules are not static entities; they are constantly in motion, undergoing vibrations and rotations. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules.
Simulation of Thiol Flexibility and Conformational Preferences
This compound has several rotatable bonds, leading to a large number of possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. By analyzing these trajectories, information about the flexibility of the molecule and the relative populations of different conformers can be obtained. For thiols, the orientation of the sulfhydryl (-SH) group is of particular interest as it influences the molecule's reactivity.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water or an organic solvent) to study their effect on the conformational preferences of this compound.
Solvent molecules can form hydrogen bonds with the thiol group and interact with the hydrocarbon chain through van der Waals forces. These interactions can stabilize certain conformations over others, leading to a different conformational distribution in solution compared to the gas phase. Understanding these solvent effects is crucial for predicting the behavior of the molecule in a realistic chemical environment. acs.orgresearchgate.net
Prediction of Spectroscopic Properties from First Principles
Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the molecule's structure and provide further insights into its electronic and vibrational properties.
For this compound, the following spectroscopic properties can be predicted:
Infrared (IR) Spectrum: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum can help in the identification of characteristic functional groups, such as the S-H stretch of the thiol group.
Nuclear Magnetic Resonance (NMR) Spectrum: Chemical shifts and coupling constants can be calculated using specialized quantum chemical methods. The predicted NMR spectrum is an invaluable tool for structural elucidation.
UV-Visible Spectrum: The energies and intensities of electronic transitions can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods. This allows for the prediction of the molecule's absorption spectrum in the UV-visible region.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | S-H Stretch Frequency | 2550 cm⁻¹ |
| ¹H NMR | SH Proton Chemical Shift | 1.3 ppm |
| ¹³C NMR | C-SH Carbon Chemical Shift | 35 ppm |
Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be obtained from spectroscopic predictions.
Reaction Mechanism Predictions and Kinetic Studies via Computational Chemistry
Computational investigations into thiol reactions typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory). These methods are used to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. Key aspects of these studies include the determination of geometries for reactants, intermediates, transition states, and products, as well as their corresponding energies.
One common area of computational study for thiols is their reaction with electrophiles, such as in Michael additions or thiol-ene click chemistry. acs.orgnih.govnih.gov For instance, in a Michael addition reaction, a thiol can add to an α,β-unsaturated carbonyl compound. Computational models can predict whether the reaction proceeds through a concerted or stepwise mechanism and can calculate the activation energy, which is crucial for understanding the reaction rate. nih.gov These studies often reveal that the reaction pathway can be influenced by factors such as the solvent, the presence of a catalyst, and the specific nature of the substituents on both the thiol and the electrophile. nih.govnih.gov
Kinetic parameters, such as rate constants (k), can be predicted using transition state theory in conjunction with the calculated activation energies. Computational models can also provide insights into the thermodynamics of a reaction, predicting whether a reaction is likely to be exothermic or endothermic by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG). nih.govnih.gov
To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical results for a predicted reaction of this compound.
| Reaction Step | Computational Method | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | Predicted Rate Constant (k) at 298 K |
| Thiolate Formation | DFT (B3LYP/6-31G*) | 5.2 | 4.8 | 1.2 x 10^9 s^-1 |
| Nucleophilic Attack | MP2/aug-cc-pVTZ | 15.8 | 14.5 | 2.5 x 10^-2 M^-1s^-1 |
| Proton Transfer | CBS-QB3 | 8.1 | 7.5 | 3.7 x 10^7 s^-1 |
Note: The data in this table is purely illustrative and intended to demonstrate the nature of findings from computational chemistry studies. These values are not based on actual experimental or computational results for this compound.
The table showcases key kinetic and thermodynamic parameters that can be computationally predicted for elementary reaction steps. ΔG‡ (Gibbs free energy of activation) and ΔH‡ (enthalpy of activation) provide information about the energy barrier of a reaction step, which is inversely related to the reaction rate. The predicted rate constant, k, gives a quantitative measure of how fast a reaction step is expected to proceed.
Further computational studies on thiols have explored their oxidation mechanisms and thiol-disulfide exchange reactions, which are vital in many biological processes. researchgate.net These studies can reveal the role of intermediates like sulfenic acids and the influence of the surrounding environment on the reaction pathway. researchgate.net
Future Research Directions and Emerging Academic Applications
Development of Green Chemistry Approaches for Thiol Synthesis
The synthesis of thiols, including 5-Methylheptane-3-thiol, is an area ripe for the application of green chemistry principles to minimize environmental impact. Future research will likely focus on developing methods that reduce or eliminate the use of hazardous substances, employing sustainable resources and energy-efficient processes.
Key research directions include:
Catalyst-Free Reactions: Exploring oxidative coupling of thiols using bio-based green solvents like ethyl lactate, which can mediate reactions with high efficiency without the need for a catalyst or additive. researchgate.net
Photocatalysis: Utilizing visible light as a sustainable energy source for thiol-involved reactions. For instance, photocatalytic oxidative radical additions of thioic acids to alkenes have been developed using inexpensive organic photocatalysts and green oxidants like O₂, with water as the only byproduct. acs.org
Benign Solvents: Shifting from volatile organic solvents to environmentally friendly media such as water and ethanol (B145695) mixtures. mdpi.com Cascade reactions in these green solvents can offer rapid, reliable, and high-yield synthesis of thiol-containing heterocycles under mild conditions. mdpi.com
Atom Economy: Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Thiol-ene click chemistry, a robust method for creating carbon-sulfur bonds, exemplifies this principle through its high efficiency and minimal byproducts. researchgate.net
| Green Chemistry Approach | Key Features | Potential Advantages for Thiol Synthesis |
|---|---|---|
| Bio-based Solvents (e.g., Ethyl Lactate) | Use of renewable and non-toxic solvents. researchgate.net | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). |
| Visible-Light Photocatalysis | Employs sustainable energy sources and green oxidants (O₂). acs.org | Energy-efficient process with benign byproducts (e.g., water). |
| Aqueous/Alcohol Solvent Systems | Utilizes readily available, non-toxic solvents. mdpi.com | Enhances safety and reduces environmental contamination. |
| Thiol-Ene "Click" Chemistry | High-yield, solvent-free reactions initiated by UV light. researchgate.net | Maximizes atom economy and allows for in-situ polymerization. |
Integration of Artificial Intelligence and Machine Learning in Thiol Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and characterization of molecules like this compound. These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and guide the design of new materials. mdpi.comarxiv.org
Emerging applications in thiol research include:
Property Prediction: ML models, such as graph neural networks and random forests, can predict a wide range of physicochemical properties. nih.gov For thiols, this includes predicting oxidation potentials, adsorption energies on surfaces, and biological activity. nih.govosti.govacs.org For instance, algorithms have been developed that predict the oxidation susceptibility of protein cysteine thiols with high accuracy by analyzing parameters like solvent accessibility and pKa. nih.gov
Synthesis Planning: AI can assist in designing efficient synthetic routes. Retrosynthesis models use machine learning to suggest optimal disconnections and reaction pathways, potentially accelerating the discovery of novel and more sustainable synthesis methods for complex thiols. nih.gov
High-Throughput Screening: Computational screening, guided by ML, can rapidly evaluate large libraries of virtual thiol derivatives for specific applications, such as their potential as ligands for nanoclusters or their performance in capturing specific molecules. osti.govacs.org This reduces the time and cost associated with experimental screening. mdpi.com
Accelerating Discovery: By integrating ML with automated experimentation, researchers can create closed-loop systems where AI designs experiments, analyzes results, and plans the next steps, significantly speeding up the process of materials discovery and optimization. researchgate.net
Exploration of this compound in Chemical Ecology and Interspecies Communication (e.g., Mammalian Semiochemicals)
Semiochemicals are chemical signals that mediate interactions between organisms. While research has identified related compounds like 5-methylheptan-3-one (B146453) as semiochemicals in various species, the specific role of this compound remains an open area for investigation. pherobase.comgwern.net Its structural similarity to known pheromones suggests it could function as a key signaling molecule in mammalian communication.
Future research in this area would involve:
Identification in Natural Secretions: Analyzing the volatile organic compounds from mammalian secretions (e.g., urine, anal sacs, preorbital glands) to determine the natural presence of this compound.
Behavioral Assays: Conducting studies to observe the behavioral responses of mammals to this compound. This could reveal its function as an attractant, a territorial marker, or an alarm signal.
Comparative Studies: Investigating the presence and function of this thiol across different species to understand its evolutionary significance in chemical communication. The composition of semiochemicals can vary significantly even between closely related species. researchgate.net
Biosynthetic Pathways: Elucidating the biochemical pathways responsible for the production of this compound in mammals, which could provide insights into the regulation of social behaviors.
Advanced Materials Science Applications of Thiol Derivatives
The thiol group is exceptionally useful in materials science due to its ability to participate in highly efficient "click" reactions and its strong affinity for the surfaces of noble metals. semanticscholar.org Derivatives of this compound could be instrumental in creating next-generation materials with tailored properties.
Thiol-ene and thiol-yne "click" chemistry provides a versatile platform for polymer synthesis. rsc.org These radical-mediated reactions are known for their high yields, tolerance to various functional groups, and insensitivity to oxygen and water, making them ideal for creating complex macromolecular architectures. rsc.orgacs.org
Future research could leverage this compound for:
Functional Polymer Synthesis: Incorporating this compound into polymer backbones or as side chains via thiol-ene reactions to control properties such as solubility, thermal stability, and refractive index. rsc.orgnih.gov
Cross-Linked Networks: Using multifunctional "ene" compounds to react with this compound (or a dithiol derivative) to form highly uniform and stable cross-linked polymer networks. nih.gov These materials are promising for applications in coatings, adhesives, and biomaterials.
Stimuli-Responsive Materials: Designing polymers containing disulfide bonds, which can be formed from the oxidation of thiols. These bonds can be cleaved under specific redox conditions, enabling the creation of materials that respond to biological signals or environmental changes. jsta.cl
| Polymer Architecture | Synthesis Method | Potential Application |
|---|---|---|
| Linear Functional Polymers | Radical-mediated thiol-ene/thiol-yne addition. rsc.org | Specialty plastics, drug delivery vehicles. |
| Hyperbranched Polymers | Thiol-ene click chemistry with multifunctional monomers. rsc.org | Cell imaging, high refractive index optical materials. rsc.org |
| Cross-Linked Networks/Gels | Photopolymerization of thiols and multi-vinyl monomers. | Biodegradable hydrogels, adhesives, coatings. nih.gov |
| Stimuli-Responsive Polymers | Incorporation of reversible disulfide linkages. jsta.cl | Self-healing materials, targeted drug release systems. jsta.cl |
The strong covalent bond formed between sulfur and noble metal surfaces makes thiols excellent ligands for functionalizing nanoparticles. cd-bioparticles.net This surface modification is crucial for controlling the properties and applications of nanomaterials in fields ranging from biomedicine to catalysis. nih.gov
This compound could be used to:
Stabilize Nanoparticles: Form a self-assembled monolayer on the surface of nanoparticles (e.g., gold, silver, quantum dots) to prevent aggregation and improve their stability and dispersion in various solvents. cd-bioparticles.netnih.gov
Tune Surface Properties: The alkyl chain of this compound can create a hydrophobic surface on nanoparticles, which is useful for controlling their interaction with biological membranes or for creating specific sensor interfaces.
Create Functional Platforms: By attaching this compound to nanoparticle surfaces, a platform is created for further chemical modifications. mdpi.com This allows for the attachment of biomolecules, drugs, or catalysts for targeted applications in biosensing, drug delivery, and catalysis. nih.govmdpi.com The process involves using the thiol as an anchor to immobilize other desired molecules onto the nanoparticle. mdpi.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-methylheptane-3-thiol, and how can purity be validated?
- Methodology : Opt for nucleophilic substitution or thiol-ene coupling, using reagents like thiourea or sodium hydrosulfide. Purify via fractional distillation (boiling point ~61–62°C under reduced pressure, inferred from structurally similar thiols in ). Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure compliance with IUPAC naming conventions and spectral data reporting standards (e.g., δH/δC values, coupling constants) as per medicinal chemistry guidelines .
Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., boiling point, density) of this compound?
- Methodology : Replicate measurements under controlled conditions (e.g., standardized pressure for boiling point determination). Cross-reference with analogous compounds (e.g., 3-(methylthio)-1-hexanol, bp 61–62°C at 10 mmHg ). Use computational tools like quantitative structure-property relationship (QSPR) models to predict properties and identify outliers .
Q. What spectroscopic techniques are optimal for characterizing this compound’s structure and confirming sulfur functionality?
- Methodology : Employ ¹H/¹³C NMR to identify methyl and heptane backbone signals, FT-IR for S-H stretching (~2500 cm⁻¹), and Raman spectroscopy to resolve thiol-specific vibrations. Compare with spectral libraries of structurally related thiols (e.g., 5-(methylthio)-1H-indole ). Include mass fragmentation patterns (GC-MS) to confirm molecular weight .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound synthesis?
- Methodology : Apply density functional theory (DFT) to model energy profiles of competing pathways (e.g., SN2 vs. radical mechanisms). Validate with kinetic isotope effects (KIEs) and substituent studies. Use software like Gaussian or ORCA for simulations, referencing benchmarks from studies on similar organosulfur compounds .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability tests (ICH Q1A guidelines) with HPLC monitoring. Use a factorial design to assess interactions between pH (1–14), temperature (25–100°C), and oxidation potential. Include radical scavengers (e.g., BHT) to isolate degradation pathways .
Q. How can researchers reconcile conflicting bioactivity data in studies involving this compound analogs?
- Methodology : Perform meta-analysis of existing literature, prioritizing studies with rigorous controls (e.g., dose-response curves, validated assays). Use statistical tools (ANOVA, regression) to identify confounding variables (e.g., impurities in commercial samples ). Replicate key experiments under standardized conditions .
Q. What strategies mitigate challenges in detecting trace impurities during this compound synthesis?
- Methodology : Implement orthogonal analytical methods: HPLC-UV for non-volatile impurities, headspace GC-MS for volatile byproducts, and ICP-OES for metal catalysts. Establish thresholds using ICH Q3A/B guidelines and reference impurity profiles of related thiols (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol ).
Data Analysis & Interpretation
Q. How should researchers design experiments to validate hypothesized structure-activity relationships (SAR) for this compound?
- Methodology : Synthesize derivatives with systematic modifications (e.g., methyl group position, sulfur oxidation state). Test in bioassays (e.g., enzyme inhibition) and correlate results with computational descriptors (Hammett constants, logP). Use multivariate analysis to isolate critical SAR parameters .
Q. What statistical approaches are recommended for analyzing contradictory toxicity data across studies?
- Methodology : Apply Bayesian meta-regression to account for study heterogeneity (e.g., species, exposure duration). Validate with sensitivity analyses and funnel plots to detect publication bias. Cross-reference with toxicogenomics databases (e.g., EPA DSSTox ) for mechanistic insights.
Tables
| Key Analytical Parameters for this compound |
|---|
| Property |
| Boiling Point |
| Purity Validation |
| Degradation Pathways |
| Computational Modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
